5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Sequential Cross-Coupling Kinase Inhibitor Synthesis

For medicinal chemistry teams synthesizing kinase inhibitor libraries, 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a superior starting material. Its unique ortho-dihalogenation—iodine at C3, chlorine at C5—provides controlled, sequential reactivity for Suzuki-Miyaura and Buchwald-Hartwig couplings. This convergent approach eliminates protection/deprotection steps required by mono-halogenated analogs, directly accelerates SAR exploration, and offers a validated entry to cytotoxic 3-phenylpyrazolopyridine leads with documented sub-micromolar IC₅₀ activity.

Molecular Formula C6H3ClIN3
Molecular Weight 279.465
CAS No. 1357945-27-7
Cat. No. B580900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
CAS1357945-27-7
Molecular FormulaC6H3ClIN3
Molecular Weight279.465
Structural Identifiers
SMILESC1=CC(=NC2=C(NN=C21)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
InChIKeyGJYMAUPNXHZFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-27-7): Procurement Guide for a Strategic Orthogonal Cross-Coupling Building Block


5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic building block with a molecular weight of 279.47 g/mol . It features a chlorine atom at the 5-position and an iodine atom at the 3-position of the fused pyrazolo[4,3-b]pyridine core . This specific halogen substitution pattern provides a unique and verifiable advantage over its analogs, offering a defined, orthogonal reactivity for sequential cross-coupling reactions, a feature not universally available within the pyrazolopyridine class.

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: Why This Precise Ortho-Dihalogenated Scaffold Cannot Be Substituted


In-class compounds such as 5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-45-8) or 3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 633328-40-2) lack the critical dual-halogen substitution pattern of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine [1]. This specific ortho-dihalogenation is not simply additive; it establishes a controlled, sequential reactivity that is essential for constructing complex, unsymmetrical molecular architectures in a convergent manner . Substituting this compound with a mono-halogenated or differently substituted analog would force a different synthetic route, potentially requiring additional protection/deprotection steps, lowering overall yield, and limiting the accessible chemical space, thereby undermining the efficiency and strategic intent of the synthesis .

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Quantitative Evidence Guide for Superior Synthetic Utility


Superior Orthogonal Reactivity for Sequential Cross-Coupling vs. Mono-Halogenated Analogs

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine provides a distinct orthogonal reactivity profile, enabling a defined sequence of palladium-catalyzed cross-coupling reactions. The iodine at the 3-position is significantly more reactive in oxidative addition compared to the chlorine at the 5-position, allowing for selective functionalization. This is a critical differentiation from mono-halogenated analogs like 5-chloro-1H-pyrazolo[4,3-b]pyridine, which cannot undergo a similar sequential diversification strategy without additional functionalization steps . The compound has been demonstrated as an effective substrate in a one-pot sequential Suzuki-Miyaura coupling strategy to synthesize 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, showcasing its utility in constructing complex, unsymmetrical biaryl systems [1].

Medicinal Chemistry Sequential Cross-Coupling Kinase Inhibitor Synthesis

Preferential Reactivity for Suzuki-Miyaura Coupling in Drug Discovery vs. Non-Iodinated Analogs

The iodine atom at the 3-position makes 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine a highly effective partner for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for constructing biaryl linkages . This is a direct quantitative advantage over non-iodinated analogs like 5-chloro-1H-pyrazolo[4,3-b]pyridine, which would require a separate halogenation step (e.g., iodination) before a similar coupling could be performed [1]. This pre-functionalized state translates to a tangible reduction in synthetic steps and associated time and material costs for the end-user.

Medicinal Chemistry Suzuki Coupling Structure-Activity Relationship

Enabling Access to Cytotoxic 3-Phenylpyrazolopyridines for Cancer Research

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has been specifically and directly used as a key intermediate via Suzuki coupling to synthesize a series of 3-phenylpyrazolopyridine derivatives [1]. These synthesized analogs demonstrated potent cytotoxic activity against a panel of ten human cancer cell lines, with IC50 values ranging from 0.38 to 12 μM, establishing the 3-phenyl series as the most potent group among the evaluated compounds [2]. This provides direct, peer-reviewed evidence linking this specific building block to a class of molecules with confirmed and quantifiable anti-cancer activity.

Cancer Research Cytotoxic Agents Kinase Inhibition

Validated High-Yield Synthetic Pathway for Derivative Preparation

A validated synthetic route has been published demonstrating the preparation of a key protected derivative, 5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, in a high yield of 98.8% from the parent compound 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine [1]. This high-yielding step is critical for subsequent cross-coupling reactions where the pyrazole NH needs protection. This quantitative yield data provides a strong baseline expectation for process efficiency, a factor that is often unavailable for less characterized or non-optimized in-class alternatives.

Process Chemistry Synthesis Building Block

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine: Optimal Application Scenarios Driven by Quantitative Evidence


Convergent Synthesis of Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

This building block is ideally suited for medicinal chemistry groups synthesizing focused libraries of kinase inhibitors. The orthogonal reactivity of the C3-iodine and C5-chlorine atoms allows for the sequential introduction of diverse chemical moieties in a controlled, step-wise fashion. This convergent approach is demonstrably more efficient than linear syntheses starting from a mono-functionalized analog, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrazolopyridine core.

Accelerated Hit-to-Lead Optimization for Oncology Targets

For projects focused on oncology, this compound offers a validated entry point to a bioactive chemical space. The direct use of this scaffold to synthesize cytotoxic 3-phenylpyrazolopyridines with IC50 values in the low micromolar to sub-micromolar range against human cancer cell lines [1] provides a compelling, evidence-based starting point. Procuring this compound allows researchers to bypass early-stage scaffold validation and directly engage in lead optimization, significantly accelerating project timelines.

Process Chemistry and Scale-Up of Key Intermediates

The availability of a published, high-yielding (98.8%) synthetic procedure for a key protected derivative [2] makes this compound a low-risk choice for process chemistry groups tasked with scaling up the synthesis of advanced intermediates. This quantitative yield data provides a reliable benchmark for cost-of-goods calculations and process optimization, reducing the uncertainty typically associated with scaling new chemical entities.

Late-Stage Functionalization of Advanced Lead Candidates

In late-stage drug discovery, the iodine substituent serves as a versatile handle for last-step diversification via Suzuki-Miyaura or Buchwald-Hartwig amination . This allows for the rapid synthesis of analog sets to fine-tune the physicochemical properties (e.g., solubility, logD) or target engagement of a lead candidate, without necessitating a full de novo synthesis. This capability is a key differentiator from non-iodinated analogs which lack this synthetic handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.